molecular formula C13H10ClF3N2OS B1272686 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 321533-90-8

5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1272686
M. Wt: 334.74 g/mol
InChI Key: ZBYWFEYHWDELQE-UHFFFAOYSA-N
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Description

5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C13H10ClF3N2OS . It is also known by other names such as 5-(2-Chlorobenzylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde .


Physical And Chemical Properties Analysis

The melting point of this compound is between 86-88°C . Its CAS Number is 321533-90-8 . Unfortunately, other physical and chemical properties like boiling point and density are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound has been synthesized as part of a series of pyrazole derivatives. Its crystal structure was analyzed using X-ray diffraction, revealing a coplanar alignment with the adjacent pyrazole ring (Cunjin Xu & Yan-Qin Shi, 2011).
  • Novel Derivatives Synthesis : New derivatives of this compound have been synthesized using the Vilsmeier-Haack reagent, and their structures confirmed through various spectroscopic methods (Huanan Hu, Chang-hua Ge, L. Ding, & A. Zhang, 2010).

Antimicrobial and Antioxidant Properties

Catalytic Applications

Pharmaceutical Research

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2OS/c1-19-12(9(6-20)11(18-19)13(15,16)17)21-7-8-4-2-3-5-10(8)14/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWFEYHWDELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)SCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378480
Record name 2F-417S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS RN

321533-90-8
Record name 2F-417S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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